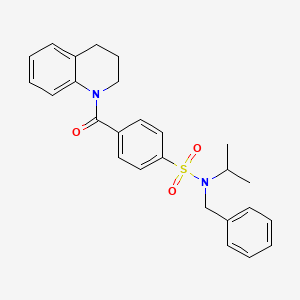![molecular formula C22H24ClN3O B2834056 1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one CAS No. 876888-91-4](/img/structure/B2834056.png)
1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also has a 1H-benzoimidazol-2-yl group, which is a type of aromatic heterocycle. Additionally, it has a tert-butyl group and a 4-chloro-benzyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The pyrrolidin-2-one group would introduce ring strain, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar lactam group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Anticancer and Antimicrobial Metallopharmaceutical Agents
Research has been conducted on palladium, gold, and silver complexes of N-heterocyclic carbene, including structures similar to the queried compound. These studies have demonstrated that palladium complexes exhibit potent anticancer activity, while gold and silver complexes show significant antimicrobial properties. One palladium complex, in particular, showed strong antiproliferative activity against various human tumor cells, surpassing the effectiveness of cisplatin, a commonly used chemotherapy drug (Ray et al., 2007).
Catalytic Activity in Organic Synthesis
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
Novel benzimidazolium salts and their palladium complexes have been synthesized and characterized. These compounds were tested for their efficiency in catalyzing Suzuki–Miyaura cross-coupling and arylation reactions, demonstrating a highly efficient route for the formation of asymmetric biaryl compounds with minimal catalyst loading (Akkoç et al., 2016).
Photoluminescence and Optical Properties
Novel Fluorescent Dyes and Optical Properties
A study on a novel dye, 4-tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP), revealed unique properties such as piezochromism and fluorescence quenching upon heating, suggesting potential applications in materials science and optical engineering (Gawinecki et al., 1993).
Genotoxicity Assessment
Genotoxicity of Chemicals to Human Lymphocytes
Methyl-tert-butyl ether and BTEX compounds (benzene, toluene, ethylbenzene, and xylene) were studied for their genotoxic effects on human lymphocytes using the comet assay. This research underscores the importance of evaluating the genotoxic potential of chemicals, which can inform safety protocols and regulatory standards (Chen et al., 2008).
Magnetic Properties and Spin Crossover
Slow Magnetic Relaxation in Metal Complexes
A dinuclear complex based on tetrathiafulvalene and dysprosium ions demonstrated slow magnetic relaxation, relevant for applications in quantum computing and information storage. The distinct magnetic properties of the two lanthanide centers highlight the potential of designing materials with tailored magnetic behaviors (Galangau et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butyl-4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-6-4-5-7-19(18)25(21)13-15-8-10-17(23)11-9-15/h4-11,16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWECUZYQEFHBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)
![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)

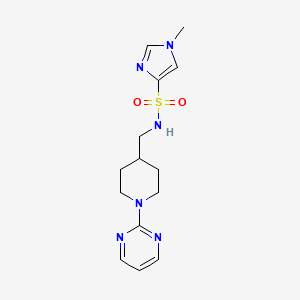
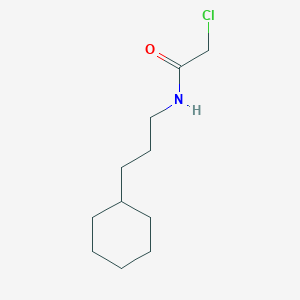
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)

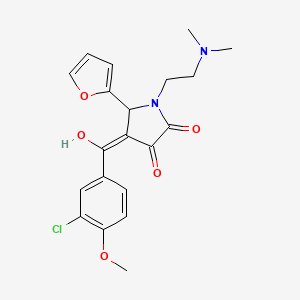
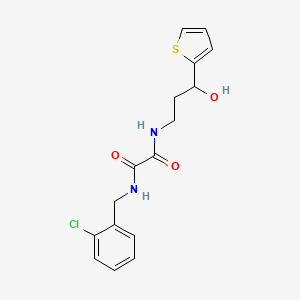
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)
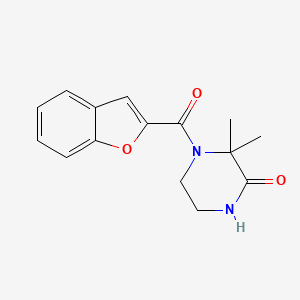
![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)

